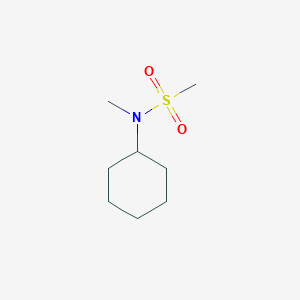
(2,6-dimethyl-4-oxo-1(4H)-pyridinyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,6-dimethyl-4-oxo-1(4H)-pyridinyl)acetic acid, also known as DOPAC, is a chemical compound that is commonly used in scientific research. It is a derivative of dopamine, a neurotransmitter that plays a crucial role in the brain's reward and pleasure centers. DOPAC is a metabolite of dopamine, which means that it is produced when dopamine is broken down in the body.
Applications De Recherche Scientifique
(2,6-dimethyl-4-oxo-1(4H)-pyridinyl)acetic acid is widely used in scientific research as a biomarker for dopamine metabolism. It is used to measure the levels of dopamine in various tissues and fluids, including the brain, blood, and urine. This compound is also used to study the effects of drugs and other substances on dopamine metabolism. It is commonly used in studies related to Parkinson's disease, schizophrenia, and addiction.
Mécanisme D'action
(2,6-dimethyl-4-oxo-1(4H)-pyridinyl)acetic acid is a metabolite of dopamine, which means that it is produced when dopamine is broken down in the body. It is produced through the action of the enzyme monoamine oxidase (MAO). This compound is then further metabolized into homovanillic acid (HVA). The breakdown of dopamine into this compound and HVA is an important regulatory mechanism for dopamine levels in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to have antioxidant properties and can protect cells from oxidative stress. It has also been shown to have anti-inflammatory properties and can reduce inflammation in the body. In addition, this compound has been found to modulate the activity of certain enzymes and receptors in the brain, which can affect dopamine levels and neurotransmitter signaling.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using (2,6-dimethyl-4-oxo-1(4H)-pyridinyl)acetic acid in lab experiments is its stability. This compound is a relatively stable compound and can be easily measured in various tissues and fluids. It is also a reliable biomarker for dopamine metabolism and can provide valuable information about the effects of drugs and other substances on dopamine levels. However, one limitation of using this compound is that it is a metabolite of dopamine and does not directly measure dopamine levels. In addition, this compound levels can be affected by various factors, such as age, sex, and diet, which can make it difficult to interpret results.
Orientations Futures
There are several future directions for research related to (2,6-dimethyl-4-oxo-1(4H)-pyridinyl)acetic acid. One area of interest is the role of this compound in the pathophysiology of Parkinson's disease. Studies have shown that this compound levels are altered in Parkinson's disease patients, and further research is needed to understand the underlying mechanisms. Another area of interest is the use of this compound as a biomarker for addiction. Studies have shown that this compound levels are altered in individuals with addiction, and further research is needed to determine the potential use of this compound as a diagnostic tool. Finally, there is a need for further research on the effects of this compound on neurotransmitter signaling and the regulation of dopamine levels in the brain.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that is commonly used in scientific research. It is a metabolite of dopamine and is used as a biomarker for dopamine metabolism. This compound has various biochemical and physiological effects and can provide valuable information about the effects of drugs and other substances on dopamine levels. While there are limitations to using this compound in lab experiments, it remains an important tool for studying dopamine metabolism and neurotransmitter signaling in the brain.
Méthodes De Synthèse
(2,6-dimethyl-4-oxo-1(4H)-pyridinyl)acetic acid can be synthesized through the oxidation of dopamine using various methods. One of the most commonly used methods involves the use of potassium permanganate as an oxidizing agent. The reaction takes place in an acidic medium, and the resulting product is purified using chromatography techniques.
Propriétés
Formule moléculaire |
C9H11NO3 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
2-(2,6-dimethyl-4-oxopyridin-1-yl)acetic acid |
InChI |
InChI=1S/C9H11NO3/c1-6-3-8(11)4-7(2)10(6)5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
Clé InChI |
AHLFSLOPBIURNM-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C=C(N1CC(=O)O)C |
SMILES canonique |
CC1=CC(=O)C=C(N1CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Quinazolino[4,3-b]quinazolin-8-one](/img/structure/B241683.png)




![4-methyl-N-[(E)-(4-nitrophenyl)methylidene]benzenesulfonamide](/img/structure/B241703.png)
![1-(Tricyclo[4.3.1.1~3,8~]undec-1-ylcarbonyl)pyrrolidine](/img/structure/B241706.png)
![1,2,2-Trimethyl-3-[(1-phenylethyl)carbamoyl]cyclopentanecarboxylic acid](/img/structure/B241708.png)

![2-[3-Cyano-4-cyclopropyl-6-(2,4-diethoxyphenyl)-2-pyridinyl]malononitrile](/img/structure/B241713.png)


![[5,6-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-3,4-dihydrothieno[2,3-d]pyrimidin-1(2H)-yl](furan-2-yl)methanone](/img/structure/B241727.png)
![1-(3-tert-butyl-6-methyl-3,4-dihydro-2H-furo[3',2':3,4]naphtho[2,1-e][1,3]oxazin-5-yl)ethanone](/img/structure/B241732.png)
